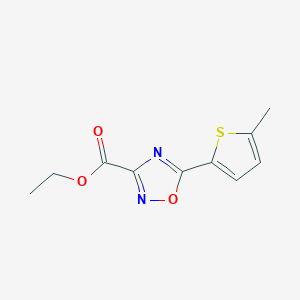

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Description

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 5-methylthiophen-2-yl group and an ethyl ester. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, contributing to its electron-deficient nature and stability.

Properties

Molecular Formula |

C10H10N2O3S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-11-9(15-12-8)7-5-4-6(2)16-7/h4-5H,3H2,1-2H3 |

InChI Key |

FHOXWFRHDCAPPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation typically involves the following key steps:

Step 1: Synthesis of the Amidoxime Intermediate

The starting material is often a nitrile derivative of 5-(5-methylthiophen-2-yl) substituted compound, which undergoes reaction with hydroxylamine to form the corresponding amidoxime.

Step 2: Formation of O-Acylamidoxime

The amidoxime is then acylated with ethyl chloroformate or an equivalent activated carboxylic acid derivative to yield the O-acylamidoxime intermediate.

Step 3: Cyclodehydration to 1,2,4-Oxadiazole

The critical cyclization step involves base-mediated cyclodehydration of the O-acylamidoxime to form the 1,2,4-oxadiazole ring, yielding this compound.

This cyclization can be efficiently performed at room temperature using a superbase system such as potassium hydroxide in dimethyl sulfoxide (DMSO), which promotes ring closure under mild conditions and avoids decomposition of sensitive substituents.

Detailed Reaction Conditions and Yields

The reaction times and base equivalents can be optimized based on substrate reactivity and desired purity. For example, 0.1 equivalents of KOH and 0.5 hours stirring at room temperature yielded 11% for a related oxadiazole, but increasing base loading and reaction time significantly improves yield.

Alternative Synthetic Methods

Condensation of Amidoximes with Carboxylic Acid Esters in the Presence of Sodium Hydroxide

A method reported involves stirring amidoximes with esters such as benzocaine derivatives in DMSO with NaOH at room temperature for 16 hours, followed by precipitation and recrystallization to isolate the oxadiazole product. This approach could be adapted for the this compound by using the corresponding ester.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Cyclization

Although more complex, some synthetic schemes employ copper-catalyzed azide-alkyne cycloaddition to form triazole intermediates, which upon further reaction with amidoximes yield oxadiazole derivatives. This method is more applicable for multifunctionalized compounds and requires careful catalyst and reagent control.

Mechanistic Insights and Optimization

The cyclodehydration mechanism proceeds via nucleophilic attack of the amidoxime nitrogen on the activated carboxylate carbon, followed by ring closure and elimination of water. The use of strong bases like KOH in polar aprotic solvents stabilizes the intermediate and facilitates ring closure at mild temperatures, preserving sensitive groups such as the methylthiophenyl substituent.

Optimization parameters include:

Base concentration: Increasing KOH equivalents enhances conversion but may induce side reactions if excessive.

Solvent choice: DMSO is preferred for its polarity and ability to dissolve both organic and inorganic reagents.

Temperature: Room temperature is sufficient; elevated temperatures risk decomposition.

Reaction time: Typically 0.5 to 16 hours depending on substrate reactivity.

Analytical Characterization of the Prepared Compound

The synthesized this compound is characterized by:

Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR confirm the presence of the oxadiazole ring, methylthiophenyl substituent, and ethyl ester group.

Infrared Spectroscopy (IR): Characteristic absorptions include C=N stretching (~1590 cm^-1), C-O stretching (~1215 cm^-1), and ester carbonyl (~1700 cm^-1).

Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight confirms compound identity.

Chromatographic Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >95%.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations | Yield (%) |

|---|---|---|---|---|---|

| Amidoxime cyclodehydration with KOH/DMSO | Amidoxime, KOH, DMSO | RT, 0.5–16 h | Mild, high selectivity, preserves sensitive groups | Requires preparation of amidoxime intermediate | 70–85 |

| Amidoxime + ester + NaOH in DMSO | Amidoxime, ester, NaOH, DMSO | RT, 16 h | Simple, no harsh reagents | Longer reaction time, possible side products | 75–80 |

| CuAAC followed by cyclization | Azide, alkyne, Cu(OAc)2, ascorbic acid | RT, 16 h | Versatile for multifunctional compounds | More complex, catalyst handling | Moderate |

Chemical Reactions Analysis

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .

Scientific Research Applications

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Ethyl 5-(2-thienyl)-1,2,4-oxadiazole-3-carboxylate (CAS 40019-37-2)

- Structure : Lacks the methyl group on the thiophene ring.

- Molecular Formula : C₉H₈N₂O₃S (vs. C₁₁H₁₂N₂O₃S for the target compound).

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (NV930)

- Structure : Phenyl group instead of methylthiophene.

- Impact : The phenyl substituent lacks sulfur, reducing opportunities for sulfur-specific interactions (e.g., hydrogen bonding or metal coordination). This may decrease affinity in biological targets reliant on sulfur-mediated binding .

Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 40019-35-0)

- Structure : Chlorine substituent on the phenyl ring.

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1009620-97-6)

- Structure : Chloromethyl group instead of methylthiophene.

- Impact : The reactive chloromethyl group enables facile functionalization (e.g., nucleophilic substitution), making it a versatile intermediate in drug synthesis. However, it poses higher toxicity risks compared to the methylthiophene derivative .

Physicochemical Properties

- Key Observations :

- The methylthiophene group in the target compound increases molecular weight and lipophilicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility.

- Chloromethyl-substituted analogs exhibit higher solubility due to polarizable C-Cl bonds .

Biological Activity

Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 253.28 g/mol. The structure features a five-membered oxadiazole ring substituted with a methylthiophene group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 12.5 |

| Human Lung Adenocarcinoma (A549) | 15.0 |

| Human Breast Cancer (MCF-7) | 10.0 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Antibacterial Activity

This compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. A study reported the following minimum inhibitory concentrations (MIC) against selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and bacterial growth.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, preventing further proliferation.

Case Studies and Research Findings

Recent research has focused on the synthesis of novel derivatives based on the oxadiazole scaffold to enhance biological activity. For instance, modifications at the thiophene ring have led to compounds with improved potency against resistant bacterial strains and enhanced anticancer efficacy .

Example Study

In a study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. This compound was among the most active compounds tested against multiple cancer cell lines and exhibited significant antibacterial activity .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate?

The synthesis typically involves cyclization reactions starting from precursors like ethyl 5-chlorothiophene derivatives. A common method includes:

- Step 1 : Reacting ethyl 5-chlorothiophene-2-carboxylate with hydrazine to form a hydrazone intermediate.

- Step 2 : Cyclization using phosphorus pentachloride (PCl₅) or other dehydrating agents to form the oxadiazole ring.

- Step 3 : Purification via recrystallization or column chromatography to isolate the product . Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature control (60–80°C), and reaction time (6–12 hours).

Q. How is the compound structurally characterized in academic research?

Characterization methods include:

- NMR Spectroscopy : To confirm the presence of the oxadiazole ring (C=O at ~165 ppm in ¹³C NMR) and thiophene protons (δ 6.5–7.5 ppm in ¹H NMR).

- Mass Spectrometry : To verify molecular weight (e.g., [M+H]+ at m/z 255.1).

- X-ray Crystallography : For resolving bond angles and supramolecular packing, often using SHELXL for refinement .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold show antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Testing involves:

- Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines).

- Zone of Inhibition measurements on agar plates. Activity is attributed to the oxadiazole-thiophene hybrid structure, which may disrupt microbial cell membranes or enzyme function .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

Ambiguities (e.g., disordered atoms or twinning) require:

- High-resolution data collection (e.g., synchrotron sources for <1.0 Å resolution).

- SHELXD/SHELXE pipelines for experimental phasing.

- Twinning analysis using PLATON or ROTAX. Example: A 2024 study resolved thiophene ring disorder by refining occupancy factors and applying restraints to bond distances .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

Optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

- Catalyst selection : ZnCl₂ or FeCl₃ improves reaction rates.

- Flow chemistry : Continuous reactors reduce byproducts (e.g., ethyl ester hydrolysis) and improve scalability. A 2025 study achieved 85% yield using a microfluidic reactor at 70°C with 10-minute residence time .

Q. How do researchers address contradictions in reported biological activity data?

Discrepancies (e.g., variable MIC values) are investigated via:

- Strain-specific assays : Testing against ATCC reference strains to control genetic variability.

- Metabolic profiling : LC-MS to identify degradation products that may alter activity.

- QSAR modeling : Correlating substituent effects (e.g., methylthiophene vs. phenyl groups) with activity trends .

Q. What methodologies assess the compound’s toxicity in the absence of comprehensive SDS data?

Researchers use:

- In vitro cytotoxicity assays : MTT or resazurin assays on mammalian cell lines (e.g., HEK293).

- Ames test : To evaluate mutagenicity using Salmonella typhimurium strains.

- Computational tools : ProTox-II or ADMET predictors for acute toxicity profiling. Note: The compound’s GHS classification (e.g., H319 for eye irritation) guides lab safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.